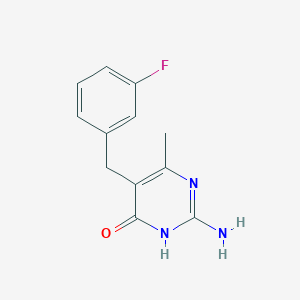

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one

Description

Molecular Formula: C₁₂H₁₂FN₃O Molecular Weight: 233.25 g/mol CAS Number: 2270913-31-8 Structural Features: This pyrimidin-4(3H)-one derivative contains a 3-fluorobenzyl group at position 5, a methyl group at position 6, and an amino group at position 2. The compound’s core pyrimidinone structure is a well-explored scaffold in medicinal chemistry due to its versatility in drug design .

Properties

IUPAC Name |

2-amino-5-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAHCUYHYONOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluorobenzyl and methyl groups. Key steps may include:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the amino group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, where it can react with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted pyrimidines.

Scientific Research Applications

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound may serve as a probe in biological assays to study enzyme activity or receptor binding.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and spectroscopic differences between 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one and related pyrimidinone derivatives:

*Calculated based on molecular formula.

Key Observations:

Structural Variations: The target compound distinguishes itself with a 3-fluorobenzyl group, which contrasts with sulfanyl (e.g., 2i), thiazole-hydrazone (THPM2), or hydroxyethyl () substituents in analogs. The fluorine atom may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Synthetic Efficiency: Yields for thieno[2,3-d]pyrimidinones () range from 67% to 87%, indicating robust synthetic routes for sulfur-containing analogs.

Biological Relevance: THPM2 exhibits analgesic and anti-inflammatory activity, likely due to its thiazole-hydrazone moiety . The target compound’s fluorobenzyl group may confer advantages in CNS-targeted therapies, as fluorine is known to enhance blood-brain barrier penetration .

Spectroscopic Signatures: The 3-fluorobenzyl group in the target compound would produce distinct ¹H NMR splitting patterns (e.g., meta-fluorine coupling) and ¹⁹F NMR signals, differentiating it from non-fluorinated analogs .

Research Findings and Implications

- Enzyme Inhibition Potential: Pyrimidinone derivatives like 2-Amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one () inhibit tryptophan 5-monooxygenase, suggesting that the target compound’s fluorobenzyl group could be optimized for similar enzymatic targets .

- SAR Insights : The 2-hydroxyethyl substituent () improves solubility, whereas chlorobenzyl () or diethoxypropyl () groups may enhance lipophilicity. These trends guide lead optimization for pharmacokinetic properties .

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can be represented as follows:

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- IUPAC Name : N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Anticancer Properties

Recent studies have suggested that N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

Anti-inflammatory Effects

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has also shown promise as an anti-inflammatory agent. In animal models, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

The biological activity of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can be attributed to its interaction with specific cellular targets:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.

- Modulation of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. Preliminary results indicated a manageable safety profile with some patients experiencing partial responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.